2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride
Description
The compound 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine dihydrochloride (CAS: 58981-35-4) features a thiazole core substituted with a 4-methyl group at position 4 and a 4-fluorophenyl group at position 2. The ethanamine side chain at position 5 is protonated as a dihydrochloride salt, enhancing its solubility and stability . This structural motif is common in bioactive molecules, particularly those targeting neurological or antimicrobial pathways. The fluorine atom at the para position of the phenyl ring may enhance binding affinity through electronic effects, while the thiazole ring contributes to metabolic stability .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S.2ClH/c1-8-11(6-7-14)16-12(15-8)9-2-4-10(13)5-3-9;;/h2-5H,6-7,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSMKJVRZGQNJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine; dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.
- IUPAC Name : 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine; dihydrochloride
- Molecular Formula : C12H15Cl2FN2S
- Molecular Weight : 292.23 g/mol
- CAS Number : 1311313-82-2
Thiazole derivatives are known for their diverse biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The biological activity of 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine is primarily attributed to:
- Inhibition of Cancer Cell Proliferation : Research indicates that thiazole compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .
- Antioxidant Activity : Some studies suggest that thiazole derivatives possess antioxidant properties that can protect cells from oxidative stress .
Cytotoxicity Studies
The cytotoxic effects of 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine have been evaluated against various cancer cell lines. The following table summarizes the IC50 values reported in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Jurkat T cells | 1.61 ± 1.92 | |
| A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| HT29 (human colorectal carcinoma) | <10 |
Structure-Activity Relationship (SAR)
The presence of specific substituents on the thiazole ring significantly influences the biological activity:
- Fluorine Substitution : The incorporation of fluorine at the para position on the phenyl ring enhances cytotoxic activity due to increased lipophilicity and better interaction with cellular targets .
- Methyl Group at Position 4 : This modification is essential for maintaining potency against various cancer cell lines .
Case Studies
A notable study investigated the effects of this compound on glioblastoma cells, revealing significant growth inhibition compared to standard treatments like doxorubicin. The compound's mechanism involved disrupting mitochondrial function and inducing apoptosis through caspase activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- Halogen Substituents: 4-(4-Chlorophenyl)-Analog (CAS: Not explicitly listed): Replacing fluorine with chlorine at the phenyl para position reduces electronegativity but increases lipophilicity. This may alter membrane permeability and target engagement .
<sup>*</sup>LogP values estimated using fragment-based methods.
- Methyl Group Position on Thiazole: [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (CAS: 1332530-42-3): The methyl group at position 4 (vs.
Functional Group Modifications
- Amine Side Chain :
- N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride (CAS: 144163-68-8) : Methylation of the amine reduces basicity, which could diminish solubility and ionic interactions with targets .
- Free Base vs. Dihydrochloride : The dihydrochloride form of the target compound improves aqueous solubility compared to its free base, a critical factor for bioavailability .
Structural Complexity and Isostructural Analogues
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine dihydrochloride, and how can purity be optimized?
- Methodology : Utilize a multi-step synthesis involving cyclocondensation of 4-fluorophenyl-substituted thioamides with α-bromoketones to form the thiazole core. Salt formation with HCl in anhydrous ethanol yields the dihydrochloride. Purification via recrystallization (e.g., using ethanol/water mixtures) and HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) ensures >95% purity. Monitor intermediates by TLC and confirm final structure via NMR (¹H/¹³C) and high-resolution mass spectrometry .
Q. How can the structural identity of this compound be confirmed using advanced spectroscopic and crystallographic techniques?
- Methodology : Perform single-crystal X-ray diffraction to resolve the dihydrochloride salt’s conformation, with attention to hydrogen-bonding networks between the amine group and chloride ions. Complement with ¹H NMR (DMSO-d₆, 500 MHz) to verify aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl and thiazole protons) and ¹⁹F NMR for fluorine coupling. IR spectroscopy can validate N–H stretching (2500–3000 cm⁻¹) and thiazole ring vibrations .
Q. What analytical methods are suitable for quantifying this compound in experimental matrices?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) using a gradient of acetonitrile and ammonium acetate buffer (pH 4.5) on a C18 column. Validate the method for linearity (R² > 0.99), LOD/LOQ, and recovery rates (85–115%). For trace analysis, employ LC-MS/MS with electrospray ionization in positive mode .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound across literature sources?
- Methodology : Conduct a systematic meta-analysis to identify variables (e.g., assay conditions, cell lines, solvent systems) causing discrepancies. Validate key findings via orthogonal assays (e.g., enzyme inhibition vs. cell viability). Use statistical tools (ANOVA, Bland-Altman plots) to quantify variability and establish standardized protocols .
Q. What experimental designs are optimal for studying the environmental fate and degradation pathways of this compound?
- Methodology : Implement a tiered approach:
- Laboratory : Simulate hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-A/B exposure) with LC-MS/MS tracking.
- Field : Use radiolabeled (¹⁴C) compound in soil/water microcosms to monitor mineralization and metabolite formation.
- Computational : Apply QSAR models to predict biodegradability and ecotoxicity .
Q. How can target engagement and selectivity of this compound be systematically evaluated in pharmacological studies?
- Methodology : Combine in silico docking (e.g., AutoDock Vina) with kinase profiling panels (e.g., Eurofins KinaseScan®) to identify off-target effects. Validate using CRISPR-edited cell lines and competitive binding assays (SPR/ITC). Cross-reference with structural analogs to refine SAR .
Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?
- Methodology : Conduct forced degradation studies (ICH guidelines):
- Acid/Base Stress: 0.1M HCl/NaOH at 60°C for 24h.
- Oxidative Stress: 3% H₂O₂ at 25°C.
- Photostability: ICH Q1B light exposure.
Analyze degradation products via LC-TOF-MS and optimize formulation (lyophilization, pH-adjusted buffers) .
Q. How can synergistic effects between this compound and other therapeutic agents be rigorously tested?
- Methodology : Use factorial design experiments (e.g., 3×3 matrix) to evaluate combination indices (CompuSyn software). Employ isobologram analysis and Chou-Talalay methods. Validate in vivo using xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
